O-2-Methylthymine

Overview

Description

O-2-Methylthymine is a modified nucleobase derived from thymine, one of the four nucleobases in the nucleic acid of DNA. It is an alkylated form of thymine, where a methyl group is attached to the oxygen atom at the second position of the thymine molecule. This modification can occur due to exposure to alkylating agents, which are chemicals that transfer alkyl groups to other molecules. This compound is of particular interest in the study of DNA damage and repair mechanisms, as well as in understanding mutagenesis and carcinogenesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: O-2-Methylthymine can be synthesized through the methylation of thymine using alkylating agents such as N-methyl-N-nitrosourea or dimethyl sulfate. The reaction typically involves the following steps:

Methylation with N-methyl-N-nitrosourea (MNU): Thymine is treated with MNU under controlled conditions to introduce the methyl group at the oxygen atom at the second position.

Methylation with Dimethyl Sulfate (DMS): Thymine is exposed to DMS, which also results in the formation of this compound.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: O-2-Methylthymine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.

Substitution: This reaction involves the replacement of one functional group with another, such as the substitution of the methyl group with other alkyl groups.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substituting Agents: Alkyl halides, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated derivatives, while substitution reactions may yield various alkylated thymine derivatives .

Scientific Research Applications

O-2-Methylthymine has several scientific research applications, including:

Chemistry: It is used to study the effects of alkylation on nucleobases and the resulting changes in chemical properties.

Biology: It serves as a model compound to investigate DNA damage and repair mechanisms, particularly the role of alkylating agents in mutagenesis.

Medicine: Research on this compound contributes to understanding the molecular basis of cancer and the development of chemotherapeutic agents that target alkylated DNA.

Mechanism of Action

The mechanism of action of O-2-Methylthymine involves its incorporation into DNA, where it can interfere with normal base pairing and replication processes. The presence of the methyl group at the second position of thymine can lead to mispairing during DNA replication, resulting in mutations. Additionally, this compound can be recognized and repaired by specific DNA repair enzymes, such as alkyl DNA glycosylases, which remove the damaged base and initiate the repair process .

Comparison with Similar Compounds

O-4-Methylthymine: Another alkylated form of thymine with a methyl group at the fourth position.

O-2-Methylcytosine: An alkylated form of cytosine with a methyl group at the second position.

3-Methylthymine: A methylated thymine with the methyl group at the third position.

Comparison: O-2-Methylthymine is unique in its specific methylation at the second position, which affects its hydrogen bonding and base pairing properties differently compared to other methylated nucleobases. For instance, O-4-Methylthymine and O-2-Methylcytosine have different hydrogen bonding preferences and repair mechanisms, highlighting the distinct biological and chemical behaviors of these compounds .

Biological Activity

O-2-Methylthymine (O2-MdT) is a methylated derivative of thymidine, a nucleoside that plays a critical role in DNA synthesis and repair. This article delves into the biological activity of O2-MdT, focusing on its mutagenic properties, effects on DNA replication, and the cellular mechanisms involved in its repair.

O2-MdT can be formed through the action of alkylating agents such as N-methyl-N-nitrosourea (MNU) and dimethyl sulfate, which are known to induce DNA damage by methylating nucleobases. The presence of O2-MdT in DNA can lead to significant replication issues due to its structural modifications, which interfere with normal base pairing during DNA synthesis .

Mutagenicity and Replication Interference

Research has demonstrated that O2-MdT acts as a potent mutagenic lesion. In vitro studies using various DNA polymerases have shown that O2-MdT can stall DNA replication and direct nucleotide misincorporation. Specifically, it has been observed that:

- Blocking Effect : O2-MdT significantly impedes the activity of DNA polymerases, including the exonuclease-free Klenow fragment of Escherichia coli DNA polymerase I, human DNA polymerase κ, and Saccharomyces cerevisiae DNA polymerase η. The efficiency of dAMP incorporation opposite O2-MdT is reduced by approximately 25-fold compared to unmodified thymidine .

- Mutation Induction : The presence of O2-MdT has been linked to T→C transition mutations during DNA replication. This mutagenic potential arises from the misincorporation of adenine or thymine opposite the lesion .

Repair Mechanisms

The cellular response to O2-MdT involves several repair pathways aimed at correcting the damage caused by alkylation. Key findings include:

- DNA Glycosylases : Enzymes such as AlkA in E. coli are capable of recognizing and excising O2-methylated bases. This glycosylase activity is crucial for maintaining genomic integrity by removing damaged nucleotides before they can cause mutations during replication .

- Translesion Synthesis (TLS) : In response to unrepaired lesions like O2-MdT, cells employ TLS polymerases that can replicate past these lesions, albeit with a higher risk of incorporating incorrect nucleotides .

Case Studies and Experimental Findings

Several studies have provided insights into the biological implications of O2-MdT:

-

In Vitro Replication Studies :

Polymerase Efficiency (k_cat/K_m) for dAMP insertion Klenow Fragment (Kf −) 140 μM⁻¹ min⁻¹ Human Pol κ 5.7 μM⁻¹ min⁻¹ Human Pol η 0.020 μM⁻¹ min⁻¹ - Mutagenesis Studies :

- Repair Efficiency Comparisons :

Properties

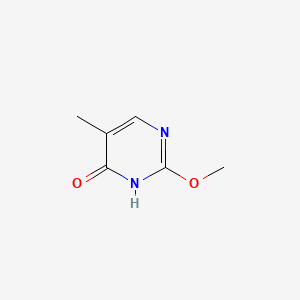

IUPAC Name |

2-methoxy-5-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-4-3-7-6(10-2)8-5(4)9/h3H,1-2H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLEYOQDGUUJNHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(NC1=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90180567 | |

| Record name | O-2-Methylthymine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90180567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25902-91-4 | |

| Record name | O-2-Methylthymine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025902914 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-2-Methylthymine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90180567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.